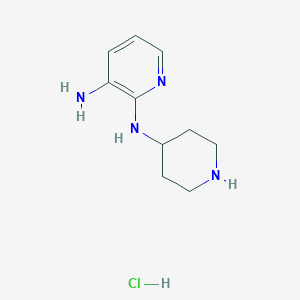

N2-(Piperidin-4-yl)pyridine-2,3-diamine hydrochloride

Description

N2-(Piperidin-4-yl)pyridine-2,3-diamine hydrochloride is a heterocyclic compound featuring a pyridine core substituted with amino groups at positions 2 and 3, and a piperidin-4-yl group at the N2 position. For instance, N3-(piperidin-4-yl)pyridine-2,3-diamine dihydrochloride (CAS 1373116-08-5) has a molecular formula of C₁₀H₁₇ClN₄ and a molar mass of 228.72 g/mol . The substitution pattern (N2 vs.

Properties

IUPAC Name |

2-N-piperidin-4-ylpyridine-2,3-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4.ClH/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8;/h1-2,5,8,12H,3-4,6-7,11H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGRFHLJNIEVKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=C(C=CC=N2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(Piperidin-4-yl)pyridine-2,3-diamine hydrochloride typically involves the conjugate addition of an enamine to an alkynone followed by a thermal cyclodehydration . This method is based on the Bohlmann-Rahtz reaction, which is a well-known procedure for synthesizing pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N2-(Piperidin-4-yl)pyridine-2,3-diamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can produce a variety of substituted piperidine compounds.

Scientific Research Applications

Medicinal Chemistry

N2-(Piperidin-4-yl)pyridine-2,3-diamine hydrochloride has emerged as a valuable scaffold in the development of novel therapeutic agents. Its structure allows for modifications that can enhance biological activity against various diseases.

Anticancer Activity

Recent studies have highlighted the compound's potential as an inhibitor of CDC42, a protein implicated in cancer cell proliferation. In vitro assays demonstrated that derivatives of this compound exhibit significant antiproliferative effects on cancer cell lines, indicating its promise in cancer therapeutics .

Biological Research

Beyond its medicinal applications, N2-(Piperidin-4-yl)pyridine-2,3-diamine hydrochloride is utilized in biological research to understand cellular mechanisms and disease pathways.

Inhibition Studies

Research has shown that this compound can modulate inflammatory responses by inhibiting pyroptosis, a form of programmed cell death associated with inflammatory diseases. Preliminary pharmacological screenings indicated a reduction in IL-1β release, suggesting its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR) Studies

SAR studies involving this compound have provided insights into how structural modifications can influence biological activity. For instance, variations in substituents on the piperidine ring were shown to affect potency and selectivity against target proteins .

Synthesis and Chemical Applications

N2-(Piperidin-4-yl)pyridine-2,3-diamine hydrochloride serves as a versatile building block in organic synthesis.

Synthesis Techniques

The synthesis typically involves methods such as conjugate addition followed by thermal cyclodehydration, allowing for efficient production of the compound under mild conditions. Recent advancements include metal-catalyzed hydrogenation techniques that improve yields and selectivity for piperidine derivatives .

Industrial Applications

In industry, this compound is being explored for its utility in developing new materials and chemical processes. Its unique chemical properties make it suitable for applications in polymer science and material engineering .

Data Table: Summary of Research Findings

Case Study 1: Anticancer Activity

A study investigated the effects of N2-(Piperidin-4-yl)pyridine-2,3-diamine hydrochloride on various cancer cell lines. Results indicated that modifications to the piperidine moiety enhanced antiproliferative activity significantly compared to unmodified compounds .

Case Study 2: Anti-inflammatory Effects

In vitro tests demonstrated that derivatives of this compound effectively inhibited pyroptosis in macrophages, reducing inflammatory cytokine release. These findings suggest its potential application in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N2-(Piperidin-4-yl)pyridine-2,3-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to inhibit certain enzymes and proteins, thereby exerting its biological effects . For example, it may inhibit tubulin polymerization, which is crucial for cell division and proliferation .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in the substituents attached to the pyridine ring or the amine groups. Key examples include:

*Estimated based on analog data.

Key Observations:

- Piperidine vs.

- Positional Isomerism : The N2 vs. N3 substitution (e.g., in piperidine analogs) may alter hydrogen-bonding patterns and receptor interactions, though direct comparative studies are lacking in the evidence.

- Pharmacological Relevance : Fluorophenyl-substituted analogs (e.g., N2-(3-fluorophenyl)) are often explored in kinase inhibitor development due to enhanced target binding via halogen bonds .

Physico-Chemical Properties

- Solubility : Piperidine derivatives are typically less water-soluble than analogs with polar groups (e.g., 2-methoxyethyl). For example, N2-(2-Methoxyethyl)pyridine-2,3-diamine is synthesized in dioxane and purified via crystallization, suggesting moderate polarity .

- Stability : Hydrochloride salts (e.g., dihydrochloride forms in ) improve stability and crystallinity, critical for pharmaceutical formulation.

Biological Activity

N2-(Piperidin-4-yl)pyridine-2,3-diamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N2-(Piperidin-4-yl)pyridine-2,3-diamine hydrochloride features a piperidine moiety attached to a pyridine ring with two amine groups at the 2 and 3 positions. This structure contributes to its biological activity and makes it a valuable scaffold for drug development. The compound is typically encountered as a hydrochloride salt, enhancing its solubility and stability in biological environments.

The biological activity of N2-(Piperidin-4-yl)pyridine-2,3-diamine hydrochloride is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes and proteins, influencing critical cellular pathways. For instance, research indicates that this compound can act as an inhibitor of CDC42 GTPases, which are implicated in tumor growth and metastasis . The inhibition of CDC42 can disrupt signaling pathways essential for cancer cell proliferation.

Antiproliferative Effects

N2-(Piperidin-4-yl)pyridine-2,3-diamine hydrochloride has demonstrated antiproliferative activity against various cancer cell lines. In vitro studies have shown that it effectively reduces cell viability in multiple tumor types, indicating its potential as an anticancer agent. For example, derivatives of this compound exhibited IC50 values in the low micromolar range against cancer cell lines such as PC-3 (prostate cancer) and A-549 (lung cancer) .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes adds to its therapeutic profile. For instance, similar piperidine derivatives have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in neurodegenerative diseases like Alzheimer's . The inhibition of these enzymes can enhance cholinergic signaling, potentially improving cognitive function.

Research Findings and Case Studies

Several studies have explored the pharmacological potential of N2-(Piperidin-4-yl)pyridine-2,3-diamine hydrochloride:

- CDC42 Inhibition : A study highlighted the effectiveness of this compound in inhibiting CDC42 GTPases, showing significant antiproliferative effects across various cancer cell lines. The research emphasized the structural modifications that enhance potency against these targets .

- Synthesis and Evaluation : Research focusing on the synthesis of piperidine derivatives has shown that modifications in the substituents on the pyridine ring can significantly influence biological activity. For instance, specific substitutions improved enzyme inhibition rates and antiproliferative effects .

- Comparative Studies : In comparative studies with other piperidine derivatives, N2-(Piperidin-4-yl)pyridine-2,3-diamine hydrochloride exhibited competitive potency against established anticancer agents, suggesting its viability as a lead compound for further development .

Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for N2-(Piperidin-4-yl)pyridine-2,3-diamine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves reductive amination of pyridine-2,3-diamine precursors with piperidine derivatives. For example, NaBH4 reduction in methanol/water under nitrogen can yield intermediates, followed by HCl salt formation (e.g., 94% yield achieved in analogous pyridine-diamine syntheses) . Optimization includes:

- pH control : Maintain alkaline conditions (e.g., K2CO3) to stabilize intermediates.

- Temperature : Room temperature for 12 hours ensures complete reduction without side reactions.

- Purification : Use silica gel chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product.

Table : Key Reaction Parameters

| Parameter | Optimal Condition |

|---|---|

| Reducing Agent | NaBH4 |

| Solvent | Methanol/Water (4:1) |

| Reaction Time | 12 hours |

| Yield | 89–94% (analogous) |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR (e.g., δ 7.2–8.1 ppm for pyridine protons; δ 40–60 ppm for piperidine carbons) confirms regiochemistry and purity .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ calculated for C10H16ClN4: 243.1024; observed: 243.1026) .

- X-ray Crystallography : Use SHELXL for structure refinement (e.g., bond angles, torsional strain analysis). SHELX programs are robust for small-molecule resolution and twinned data .

Q. How should researchers handle stability and storage to prevent decomposition?

- Methodological Answer :

- Storage : Store at –20°C in anhydrous, inert conditions (argon/vacuum-sealed vials) to avoid hygroscopic degradation .

- Decomposition Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to track impurity profiles .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acidic/basic environments to prevent piperidine ring modification .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking results and experimental binding assays for this compound?

- Methodological Answer :

- Cross-Validation : Compare docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinities.

- Force Field Adjustments : Use AMBER or CHARMM parameters tailored for piperidine-pyridine systems to improve docking accuracy .

- Crystallographic Validation : Resolve co-crystal structures (if feasible) using SHELXD for phase determination .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound in kinase inhibition?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., halogenation at pyridine C4, piperidine N-alkylation) and assay against kinase panels (e.g., EGFR, CDK2) .

- Computational Modeling : Perform QSAR studies using Gaussian09 to correlate electronic properties (HOMO/LUMO) with IC50 values.

- Biological Assays : Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) to quantify inhibition .

Q. What are the best practices for toxicological profiling in early-stage drug discovery?

- Methodological Answer :

- In Vitro Toxicity : Conduct MTT assays on HEK293 or HepG2 cells to assess cytotoxicity (IC50 > 10 µM desirable) .

- Genotoxicity Screening : Use Ames tests (TA98/TA100 strains) to detect mutagenic potential .

- In Vivo Acute Toxicity : Administer escalating doses (10–100 mg/kg) in rodent models, monitoring organ histopathology and serum biomarkers (ALT/AST) .

Data Contradiction Analysis

Q. How to address discrepancies between NMR and X-ray diffraction data for structural assignments?

- Methodological Answer :

- Dynamic Effects : NMR captures time-averaged conformations, while X-ray provides static snapshots. Use variable-temperature NMR to detect rotational barriers (e.g., piperidine ring puckering) .

- Crystallographic Refinement : Apply SHELXL’s TWIN/BASF commands to correct for twinning artifacts in X-ray data .

- DFT Calculations : Compare experimental NMR shifts with DFT-predicted values (B3LYP/6-311+G(d,p)) to validate tautomeric forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.